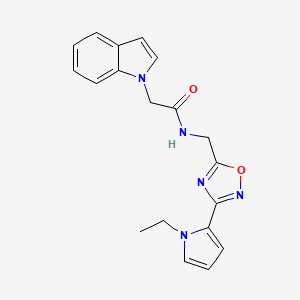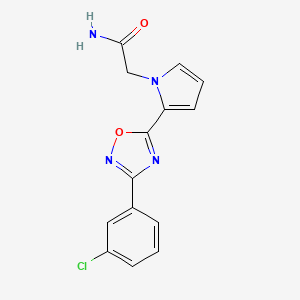![molecular formula C12H17ClN4O B2469700 1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine CAS No. 1674390-07-8](/img/structure/B2469700.png)
1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid or its derivatives. For instance, 5-(methoxymethyl)-1H-1,2,4-triazole can be prepared by reacting methoxymethyl hydrazine with formic acid under reflux conditions.
-
Attachment of the Phenylethanamine Moiety: : The phenylethanamine moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the 5-(methoxymethyl)-1H-1,2,4-triazole with a suitable phenylethanamine derivative in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The phenylethanamine moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) with iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Formation of 1-[5-(formyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine.
Reduction: Formation of 1-[5-(methoxymethyl)-1,2-dihydro-1H-1,2,4-triazol-3-yl]-2-phenylethanamine.
Substitution: Formation of halogenated derivatives such as 1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-(4-chlorophenyl)ethanamine.
Scientific Research Applications
Chemistry
In chemistry, 1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole ring, which is known to interact with biological macromolecules. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and resins. Its triazole ring provides thermal stability and resistance to degradation, making it suitable for high-performance materials.
Mechanism of Action
The mechanism of action of 1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or the binding affinity to receptors. The phenylethanamine moiety can interact with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
1-[5-(Hydroxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
1-[5-(Methyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine: Similar structure but with a methyl group instead of a methoxymethyl group.
1-[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in 1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine provides unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-17-8-11-14-12(16-15-11)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFRPSQKSYZOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2469618.png)
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/new.no-structure.jpg)
![N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2469621.png)
![3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2469622.png)
![9-benzyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2469624.png)


![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)
![4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2469631.png)
![4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2469632.png)

![N-{4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B2469637.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2469638.png)
![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2469639.png)
